molecular formula C45H72N10O9 B14259518 L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine CAS No. 309247-47-0

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine

Katalognummer: B14259518
CAS-Nummer: 309247-47-0
Molekulargewicht: 897.1 g/mol
InChI-Schlüssel: QDERHRVZKOIVOL-CXWHUAPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine is a synthetic peptide composed of eight amino acids: phenylalanine, lysine, serine, and leucine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can produce quinones, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine is unique due to its specific sequence and the presence of multiple lysine and phenylalanine residues, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.

Eigenschaften

CAS-Nummer

309247-47-0

Molekularformel

C45H72N10O9

Molekulargewicht

897.1 g/mol

IUPAC-Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H72N10O9/c1-29(2)25-37(45(63)64)54-41(59)34(20-10-13-23-47)52-43(61)36(27-31-17-7-4-8-18-31)53-44(62)38(28-56)55-42(60)35(21-11-14-24-48)51-40(58)33(19-9-12-22-46)50-39(57)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,56H,9-14,19-28,46-49H2,1-2H3,(H,50,57)(H,51,58)(H,52,61)(H,53,62)(H,54,59)(H,55,60)(H,63,64)/t32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI-Schlüssel

QDERHRVZKOIVOL-CXWHUAPYSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.